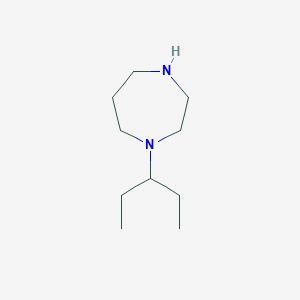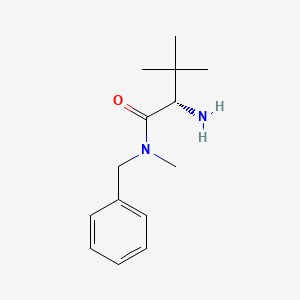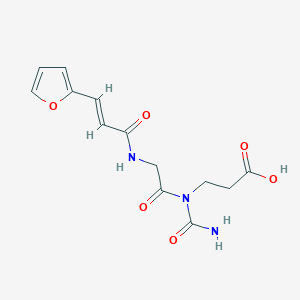
3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile, also known as ATMP, is a synthetic organic compound with a unique chemical structure that has found many applications in scientific research. It is an organosulfur compound with a heterocyclic thioether group and a nitrile group, and its structure is composed of two rings with a nitrogen atom at the center. ATMP has been used in a variety of research studies to investigate its biochemical and physiological effects and to explore its potential applications.
Aplicaciones Científicas De Investigación
3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile has been used in a variety of scientific research studies, including studies on the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the development of new drugs. It has also been used to study the structure-activity relationships of drugs, as well as to investigate the pharmacokinetics and pharmacodynamics of drugs. Additionally, 3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile has been used to develop new methods for the synthesis of drugs and to study the interactions between drugs and biological systems.
Mecanismo De Acción
The mechanism of action of 3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile is not yet fully understood, but it is believed to involve the binding of the nitrile group to certain receptors in the body. This binding triggers a cascade of biochemical reactions that can result in a variety of physiological effects. Additionally, 3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile may act as a modulator of certain enzymes and receptors, which could explain its ability to affect the activity of certain drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile have been studied in a variety of research studies. It has been found to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of drugs. Additionally, 3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile has been shown to affect the activity of certain neurotransmitters, such as dopamine and serotonin, which could explain its ability to affect mood and behavior. 3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile has also been found to have an anti-inflammatory effect, and it has been used in research studies to investigate the potential therapeutic effects of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easily synthesized and can be used in a variety of experiments. Additionally, its unique structure allows it to bind to certain receptors in the body, which can be used to study the mechanism of action of drugs. However, there are some limitations to the use of 3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile in laboratory experiments. It is not stable in the presence of light or heat, and it can be degraded by certain enzymes. Additionally, its effects on the body may be unpredictable, and it may interact with other drugs in unexpected ways.
Direcciones Futuras
The potential future directions for 3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile include its use in the development of new drugs, the study of the interactions between drugs and biological systems, and the investigation of its effects on the body. Additionally, 3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile could be used to study the structure-activity relationships of drugs and to develop new methods for the synthesis of drugs. Furthermore, 3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile could be used to develop new methods for the delivery of drugs and to investigate the pharmacokinetics and pharmacodynamics of drugs.
Métodos De Síntesis
3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile can be synthesized using a variety of methods, including the reaction of 4-chlorobenzene-1-sulfonyl chloride with hydrazine in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the temperature is maintained at 0-5°C. The reaction is then quenched with an aqueous solution of sodium bicarbonate, and the product is isolated by filtration and dried.
Propiedades
IUPAC Name |
[[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2S2/c11-7-1-3-8(4-2-7)19(16,17)9(5-12)6-14-15-10(13)18/h1-4,6,14H,(H3,13,15,18)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDMJRWHFPQDAA-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=CNNC(=S)N)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C(=C/NNC(=S)N)/C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3,4-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331227.png)
![1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331237.png)








